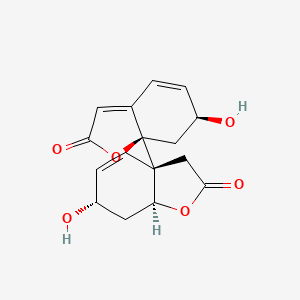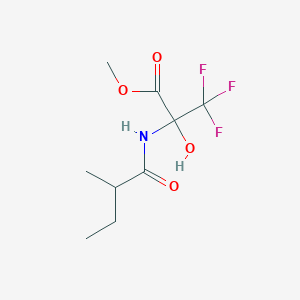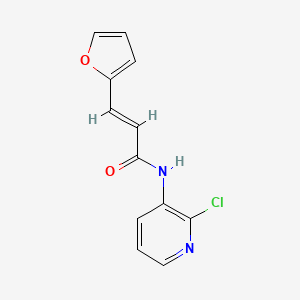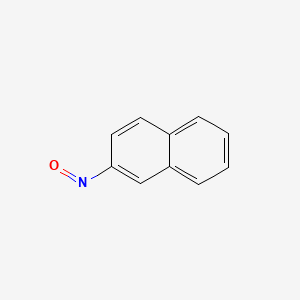![molecular formula C16H14N4OS B14161751 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline CAS No. 847380-36-3](/img/structure/B14161751.png)
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a thiophene ring with an imidazoquinoxaline core, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, has been proposed to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
作用機序
The mechanism of action of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the catalytic domain of kinases, inhibiting their activity and thereby affecting various signaling pathways involved in cell proliferation and survival . This compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Indolo[2,3-b]quinoxaline: Known for its low reduction potential and high stability, used in redox flow batteries.
Pyrrolo[3,2-b]quinoxaline: Investigated as kinase inhibitors with similar biological activities.
Acenaphthoquinone: Used as a building block for the synthesis of various heterocyclic compounds.
Uniqueness
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline stands out due to its unique combination of a thiophene ring and an imidazoquinoxaline core, which imparts distinct electronic and steric properties. This uniqueness enhances its versatility and potential for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
847380-36-3 |
|---|---|
分子式 |
C16H14N4OS |
分子量 |
310.4 g/mol |
IUPAC名 |
3-(2-methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C16H14N4OS/c1-21-9-8-20-15(13-7-4-10-22-13)19-14-16(20)18-12-6-3-2-5-11(12)17-14/h2-7,10H,8-9H2,1H3 |
InChIキー |
CBSFJZXFUWGLQP-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CS4 |
溶解性 |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
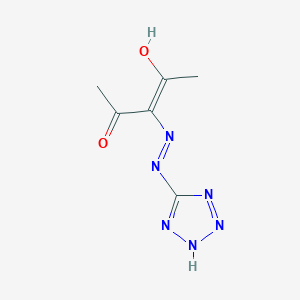
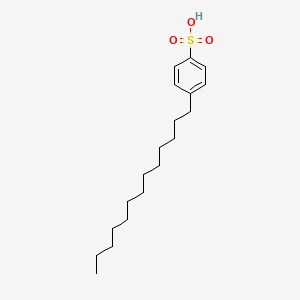

![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)

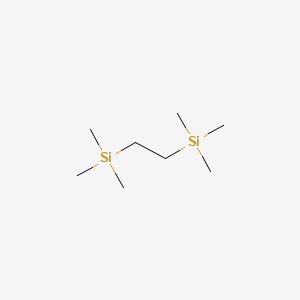
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
